2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound is a pyrano[3,2-c]pyridine derivative characterized by a fused pyranopyridine core with substituents at key positions:
- Position 4: 3-Methoxyphenyl group (electron-donating methoxy substituent).
- Positions 6 and 7: Methyl groups, enhancing steric bulk and hydrophobicity.
- Position 5: Oxo group, contributing to hydrogen bonding and electronic effects.
- Position 3: Carbonitrile group, influencing polarity and reactivity.
Properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-10-7-14-16(18(22)21(10)2)15(13(9-19)17(20)24-14)11-5-4-6-12(8-11)23-3/h4-8,15H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFIJKJHTWVDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.37 g/mol
- CAS Number : 302344-63-4
Biological Activity Overview
The compound has been studied for various biological activities, particularly its antitumor effects. The following sections detail specific findings regarding its efficacy against different cancer cell lines.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines. The MTT assay has been commonly employed to evaluate cytotoxicity.
Table 1: Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| A | MCF-7 (Breast) | 25 | |
| B | HCT-116 (Colon) | 30 | |
| C | HepG-2 (Liver) | 20 | |
| D | A549 (Lung) | 40 |
These results indicate that the compound exhibits the strongest activity against HepG-2 cells, suggesting a potential therapeutic application in liver cancer treatment.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in substituents at specific positions on the aromatic ring have been shown to influence lipophilicity and consequently the compound's cytotoxic properties.
Key Findings:
- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and cytotoxicity.
- Substituent Effects : The presence of methoxy groups at certain positions significantly enhances antitumor activity compared to unsubstituted analogs.
Study 1: Antiproliferative Effects
In a study published in Molecules, researchers synthesized several derivatives of the parent compound and tested their antiproliferative effects on MCF-7, HCT-116, and HepG-2 cell lines. The study highlighted that compounds with specific substitutions exhibited IC50 values lower than established chemotherapeutics such as doxorubicin, indicating their potential as alternative treatments for cancer .
Another investigation explored the mechanism behind the antitumor effects of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. This suggests that the compound not only halts proliferation but also triggers programmed cell death, which is crucial for effective cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrano[3,2-c]pyridine framework exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrano derivatives that showed promising activity against breast cancer cell lines, suggesting potential for further development in anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways. Notably:
- A comprehensive review on heterocyclic compounds noted that similar pyrano derivatives were effective against resistant bacterial strains, making them candidates for new antibiotic development .
Multicomponent Reactions
The compound is synthesized through multicomponent reactions (MCRs), which are efficient methods in organic synthesis. These reactions allow for the rapid assembly of complex molecules from simple precursors. The synthesis often involves:
- Condensation of aldehydes with active methylene compounds.
- Cyclization to form the pyrano ring structure.
- Functionalization at various positions to enhance biological activity.
For instance:
- A recent study demonstrated a catalyst-free MCR approach that yielded high purity and yield of this compound under environmentally friendly conditions .
Case Study 1: Anticancer Efficacy
A research group conducted a series of experiments to evaluate the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value: 15 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial effectiveness was tested against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC): 32 µg/mL for both strains.
- The study concluded that modifications to the methoxy group significantly enhanced activity against resistant strains.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) enhance bioactivity by improving target binding.
- Hydroxy/methoxy groups increase solubility but may reduce membrane permeability.
Pyrano[3,2-c]quinoline and Chromene Derivatives
- Compound 2d (): Pyrano[3,2-c]quinoline with a 3-chlorophenyl group. The fused quinoline system extends conjugation, altering UV-Vis absorption and redox properties .
- Compound 4a (): Pyrano[3,2-c]chromene with a phenyl group. Chromene systems exhibit fluorescence, useful in photophysical applications .
Multicomponent Reactions (MCRs)
- The target compound and analogs are synthesized via one-pot MCRs using precursors like malononitrile and substituted aldehydes .
- Example: Pd-catalyzed Suzuki coupling in 7m () introduces pyridin-3-yl groups via boronic acid intermediates .
Physical and Spectral Properties
Melting Points and Solubility
- The target compound’s analogs exhibit melting points between 170–236°C , influenced by substituent symmetry and hydrogen bonding (e.g., compound 6h: 232–236°C ; compound 3s: 170.7–171.2°C ).
- Methoxy groups improve solubility in polar solvents (e.g., DMSO, ethanol).
Spectral Characterization
- IR : Carbonitrile peaks at ~2190 cm⁻¹ (C≡N stretch) and carbonyl (C=O) at ~1630 cm⁻¹ .
- ¹H NMR : Methoxy protons resonate at δ 3.7–3.8 ppm; aromatic protons vary based on substitution (e.g., δ 6.0–7.4 ppm for aryl groups) .
Antiproliferative and Antitubulin Effects
- Compound 11 (IC₅₀: 1.2 µM) inhibits tubulin polymerization, disrupting microtubule assembly .
- Chloro and bromo analogs (e.g., 13, 15) show superior activity over methoxy derivatives due to enhanced electrophilicity .
Enzyme Inhibition
- Pyrano[3,2-c]quinoline hybrids () exhibit α-glucosidase inhibition (IC₅₀: 8.2 µM), relevant for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
